Fluorine Substitution Pattern Deviation from the 2,4-Difluoro Analog Modifies Predicted Target Engagement
The target compound possesses a 2,5-difluorophenylimino group at C2, whereas the closest commercially cataloged analog (2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (no CAS cited) bears a 3,4-difluoro substitution. The 2,5-difluoro pattern is electronically distinct: the para-fluoro in 2,5-diF is replaced by a meta-fluoro in 3,4-diF, which influences both the resonance contribution of the imino nitrogen and the preferred dihedral angle between the chromene core and the pendant aryl ring. In chromene-3-carboxamide AKR1B10 inhibitors, alteration of the N-phenylimino substituent from 4-methoxy to 2,5-dimethoxy changed Ki from 2.7 nM to 16 nM, illustrating that substitution pattern changes on this ring can modulate target binding by ~6-fold [1].
| Evidence Dimension | C2-imino aryl substitution pattern effect on target binding potency (class-level inference) |
|---|---|
| Target Compound Data | 2,5-difluorophenylimino (structure only; no direct Ki/IC₅₀ available for this target) |
| Comparator Or Baseline | 4-methoxyphenylimino analog: Ki = 2.7 nM (AKR1B10 dehydrogenase); 2,5-dimethoxyphenylimino analog: Ki = 16 nM (AKR1B10 dehydrogenase) |
| Quantified Difference | ~6-fold difference in Ki between 4-methoxy and 2,5-dimethoxy substitution |
| Conditions | Inhibition of dehydrogenase activity of N-terminal 6His-tagged AKR1B10 expressed in E. coli BL21(DE3) [Endo et al., 2010] |
Why This Matters
The 2,5-difluorophenyl substitution pattern is distinct from both 4-methoxy (high potency) and 2,5-dimethoxy, suggesting that any binding, selectivity, or pharmacokinetic property claimed for 4-methoxy or 3,4-difluoro analogs cannot be automatically extrapolated to this compound.
- [1] Endo S, Matsunaga T, Kuwata K, Zhao HT, El-Kabbani O, Kitade Y, Hara A. Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour marker, AKR1B10. Bioorg Med Chem. 2010;18(7):2485-2490. doi:10.1016/j.bmc.2010.02.053 View Source
